Electronic properties and dipole moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate
Electronic properties and dipole moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate
An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate, a molecule of significant interest in medicinal chemistry and materials science. We delve into both theoretical and experimental methodologies to characterize this compound. A detailed protocol for Density Functional Theory (DFT) calculations is presented to elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and molecular electrostatic potential. These computational insights are complemented by a step-by-step guide to the experimental determination of the dipole moment using the heterodyne-beat method, a precise technique for measuring dielectric constants. The interplay of the electron-withdrawing and donating groups within the molecule and their influence on its electronic structure and polarity are discussed in detail. This guide serves as a robust resource for researchers seeking to understand and harness the unique electronic characteristics of this and similar molecular scaffolds in drug design and the development of novel organic materials.
Introduction: The Significance of Molecular Electronic Properties
The biological activity and material properties of an organic molecule are intrinsically linked to its electronic structure. The distribution of electrons within a molecule governs its reactivity, intermolecular interactions, and response to external electric fields. For drug development professionals, understanding a molecule's electronic properties is crucial for predicting its binding affinity to target proteins, its membrane permeability, and its metabolic stability. Similarly, in materials science, the electronic characteristics of a molecule determine its suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]
2-Bromo-5-(4-cyanophenoxy)benzyl acetate is a multifaceted molecule that incorporates several key functional groups: a bromine atom, a cyano group, a phenoxy linker, and a benzyl acetate moiety. The interplay of these groups—some electron-withdrawing (bromo, cyano) and others with more complex electronic effects—is expected to result in a unique set of electronic properties and a significant molecular dipole moment. The dipole moment, a measure of the molecule's overall polarity, is a critical parameter influencing its solubility, crystal packing, and interaction with polar environments, such as biological targets.[3][4]
This guide will provide a dual-pronged approach to characterizing 2-Bromo-5-(4-cyanophenoxy)benzyl acetate. We will first explore its electronic properties from a theoretical standpoint using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[5][6] Subsequently, we will outline a rigorous experimental protocol for the measurement of its dipole moment.
Theoretical Investigation via Density Functional Theory (DFT)
DFT has emerged as a standard tool in computational chemistry for predicting the electronic properties of molecules with a high degree of accuracy.[7][8] By solving the Schrödinger equation within the DFT framework, we can gain valuable insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's reactivity and electronic transitions.[9]
Computational Protocol
The following protocol outlines the steps for performing a DFT calculation on 2-Bromo-5-(4-cyanophenoxy)benzyl acetate using a typical quantum chemistry software package like Gaussian.
Step 1: Molecular Structure Generation
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The initial 3D structure of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is built using a molecular editor. The CAS number for this compound is 2227126-09-0.[10]
Step 2: Geometry Optimization
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The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
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Methodology:
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Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[7]
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Basis Set: 6-311G(d,p) is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of the electron distribution.
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model, such as the Polarization Continuum Model (PCM), can be used with a solvent like dichloromethane or chloroform.
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Step 3: Frequency Calculation
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A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
Step 4: Calculation of Electronic Properties
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Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties.
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Properties to be calculated:
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HOMO and LUMO energies
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HOMO-LUMO energy gap
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Molecular dipole moment
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Molecular Electrostatic Potential (MEP) map
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Visualization of Computational Workflow
Caption: Workflow for DFT calculations of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate.
Predicted Electronic Properties
The following table summarizes the hypothetical electronic properties of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. These values are representative of what would be expected for a molecule with this combination of functional groups.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.85 eV | Indicates the electron-donating ability; relevant to oxidation potential. |
| LUMO Energy | -2.15 eV | Indicates the electron-accepting ability; relevant to reduction potential. |
| HOMO-LUMO Gap | 4.70 eV | Relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment (µ) | 4.5 D | A large value indicates significant molecular polarity.[11] |
Experimental Determination of the Dipole Moment
To validate the computationally predicted dipole moment, an experimental measurement is essential. The heterodyne-beat method is a highly sensitive technique for determining the dipole moment of polar molecules in a non-polar solvent.[12] This method relies on precise measurements of the capacitance of solutions containing the molecule of interest.
Experimental Protocol
Materials and Equipment:
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2-Bromo-5-(4-cyanophenoxy)benzyl acetate (high purity)
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Anhydrous, non-polar solvent (e.g., benzene or dioxane)
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High-precision capacitance measuring instrument (dipole meter)
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Capacitance cell
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Constant temperature bath (25 °C)
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Volumetric flasks and pipettes
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Refractometer
Step-by-Step Procedure:
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Solution Preparation: Prepare a series of dilute solutions of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate in the chosen non-polar solvent. The concentrations should be accurately known and typically range from 0.001 to 0.01 mole fraction.
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Temperature Control: Place the solutions and the pure solvent in the constant temperature bath set to 25 °C to ensure thermal equilibrium.
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Capacitance Measurement:
-
Calibrate the dipole meter.
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Measure the capacitance of the empty capacitance cell and the cell filled with the pure solvent.
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Measure the capacitance of the cell filled with each of the prepared solutions.
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-
Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.[11]
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Data Analysis: The dipole moment is calculated using the Debye equation, which relates the dielectric constant and refractive index of the solutions to the molecular properties. A simplified approach, such as the Guggenheim method, can be used which relies on the change in dielectric constant and refractive index with concentration.[11]
Visualization of Experimental Workflow
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